H-Tyr-lys-thr-OH

Descripción

Propiedades

IUPAC Name |

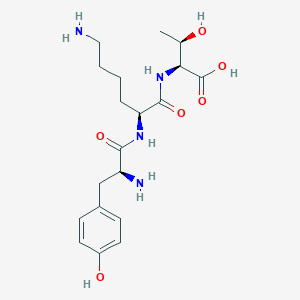

(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O6/c1-11(24)16(19(28)29)23-18(27)15(4-2-3-9-20)22-17(26)14(21)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,26)(H,23,27)(H,28,29)/t11-,14+,15+,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINRIKQYQJRGDQ-MEYUZBJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological function of the Tyr-lys-thr peptide sequence

Biological Function, Pharmacokinetics, and Therapeutic Potential

Executive Summary

The Tyr-Lys-Thr (YKT) tripeptide represents a distinct class of bioactive oligopeptides with significant potential in oncology and drug delivery. Unlike non-specific protein hydrolysates, the isolated YKT sequence exhibits targeted biological activity, specifically as a ligand for hormone receptors (androgen, estrogen, progesterone) and the Epidermal Growth Factor Receptor (EGFR).

This guide analyzes the YKT peptide’s transition from a theoretical structural motif to a therapeutic candidate. Key functional attributes include its high affinity for the hPEPT1 transporter —guaranteeing oral bioavailability—and its intrinsic cytotoxicity against prostate (Mat-LyLu), breast (MCF-7), and cervical (HeLa) cancer lines. Furthermore, recent advancements in chitosan and poly(ε-caprolactone) nano-encapsulation have overcome stability challenges, positioning YKT as a viable lead for non-small molecule chemotherapeutics.

Physicochemical & Molecular Profile

The biological efficacy of YKT is dictated by its unique side-chain chemistry, balancing aromatic hydrophobicity with cationic charge.

| Property | Specification | Biological Implication |

| Sequence | Tyrosine - Lysine - Threonine | Amphiphilic structure allowing membrane interaction and receptor docking. |

| Molecular Weight | ~424.49 g/mol | Low MW facilitates rapid transport via solute carriers (SLC15A1). |

| Charge (pH 7.4) | Net Positive (+1) | The Lysine ( |

| Hydrophobicity | Mixed | Tyrosine provides aromatic stacking capability; Threonine confers H-bonding potential. |

| Stability | Moderate (Protease sensitive) | Susceptible to aminopeptidases; requires C-terminal amidation or nano-encapsulation for in vivo longevity. |

Biological Mechanisms of Action

Receptor Modulation & Cytotoxicity

Research utilizing molecular docking and in vitro cytotoxicity assays indicates that YKT acts as a multi-target modulator. Its structural conformation allows it to occupy the ligand-binding domains (LBD) of nuclear hormone receptors and receptor tyrosine kinases.

-

EGFR Inhibition: YKT binds to the ATP-binding pocket or allosteric sites of EGFR, potentially inhibiting downstream MAPK/ERK signaling pathways essential for tumor proliferation.

-

Hormone Receptor Interaction: High binding affinity observed with Androgen (AR), Estrogen (ER), and Progesterone (PR) receptors suggests a mechanism of competitive antagonism, disrupting hormone-driven cancer cell growth.

Pharmacokinetics: The hPEPT1 Gateway

A critical advantage of YKT is its recognition by the Peptide Transporter 1 (hPEPT1/SLC15A1) . Unlike larger biologics requiring injection, YKT is actively transported across the intestinal epithelium.

-

Mechanism: Proton-coupled symport.

-

Implication: High predicted oral bioavailability.

-

Kinetics: YKT shows a fluorescence increase at low concentrations in transport assays, indicative of substrate translocation.

Pathway Visualization

The following diagram illustrates the dual mechanism of YKT: active transport via hPEPT1 followed by intracellular receptor interference.

Caption: YKT uptake via hPEPT1 and subsequent multi-target inhibition of oncogenic signaling pathways.

Experimental Protocols

To ensure reproducibility in investigating YKT's function, the following protocols for synthesis and bioactivity assessment are recommended.

Solid-Phase Peptide Synthesis (SPPS) of YKT

Standard Fmoc chemistry is preferred to prevent racemization.

Reagents:

-

Resin: Wang resin (0.5-0.8 mmol/g loading).

-

Amino Acids: Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH.

-

Coupling Agents: HBTU/HOBt or DIC/Oxyma.

Workflow:

-

Resin Swelling: DCM for 30 min.

-

Loading: Couple Fmoc-Thr(tBu)-OH to resin (C-terminus).

-

Deprotection: 20% Piperidine in DMF (2 x 10 min).

-

Coupling Cycle:

-

Activate Fmoc-AA (3 eq) with HBTU (3 eq) and DIPEA (6 eq).

-

React for 45-60 min.

-

Wash with DMF (3x) and DCM (3x).

-

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

-

Precipitation: Cold diethyl ether.

-

Purification: RP-HPLC (C18 column), Acetonitrile/Water gradient.

Cytotoxicity Assay (MTT Protocol)

Validates the anticancer potential against MCF-7 or HeLa lines.

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Add YKT peptide (dissolved in media/PBS) at concentrations: 1, 10, 50, 100, 200

M. -

Incubation: 24 to 48 hours at 37°C, 5% CO2.

-

Labeling: Add 10

L MTT reagent (5 mg/mL). Incubate 4h. -

Solubilization: Remove media, add DMSO (100

L) to dissolve formazan crystals. -

Quantification: Measure Absorbance at 570 nm.

-

Analysis: Calculate IC50 using non-linear regression.

Nano-Encapsulation Workflow

To improve stability and bioavailability.

Caption: General workflow for encapsulating YKT in polymeric nanoparticles to enhance stability.

Therapeutic Potential & Future Directions

Oncology

The primary application of YKT lies in hormone-dependent cancers . The docking data suggesting interaction with Androgen and Estrogen receptors positions YKT as a potential peptide-based alternative to small molecule antagonists (e.g., Tamoxifen, Bicalutamide), potentially with fewer off-target metabolic side effects due to its natural amino acid composition.

Drug Delivery Systems

Because YKT is a substrate for hPEPT1, it can be used as a prodrug moiety . Conjugating poorly absorbed drugs to the YKT sequence (specifically the N-terminus) could enhance their oral uptake via the hPEPT1 transporter, after which intracellular peptidases would release the active payload.

Limitations

-

Proteolytic Stability: The native YKT sequence is rapidly degraded by serum proteases. Future development must focus on cyclization , D-amino acid substitution , or the nano-delivery systems described above to ensure clinical viability.

References

-

Ozdemir, Z. (2022).[1] Molecular docking studies of YKT tripeptide and drug delivery system with poly(ε-caprolactone) nanoparticles. Archiv der Pharmazie.

-

Ozdemir, Z., et al. (2021). Conformational Analysis of Tyrosyl-Lysyl-Threonine Tripeptide Using MM, MD and QM Methods and Its Hyperpolarizability Study. Cumhuriyet Science Journal.

-

Foley, D. et al. (2010). A Quantitative Structure–Activity Relationship for Translocation of Tripeptides via the Human Proton-Coupled Peptide Transporter, hPEPT1 (SLC15A1). Molecular Pharmaceutics.

-

ResearchGate Archive.

Sources

The Tripeptide H-Tyr-Lys-Thr-OH: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The tripeptide H-Tyr-Lys-Thr-OH, a sequence of three crucial amino acids—Tyrosine, Lysine, and Threonine—stands as a molecule of significant interest in the realms of biochemistry and pharmacology. Its unique combination of aromatic, basic, and polar residues suggests a potential for diverse biological activities and therapeutic applications. This technical guide, designed for the discerning researcher, offers an in-depth exploration of the fundamental physicochemical properties, synthesis, purification, and characterization of H-Tyr-Lys-Thr-OH. Furthermore, it delves into the established and putative biological roles of this tripeptide, providing a solid foundation for future research and development endeavors.

Core Molecular Attributes of H-Tyr-Lys-Thr-OH

The foundational step in understanding any peptide is to define its precise molecular characteristics. These properties are critical for experimental design, data interpretation, and theoretical modeling.

Molecular Formula and Weight

The chemical composition of H-Tyr-Lys-Thr-OH is a direct summation of its constituent amino acid residues, accounting for the loss of two water molecules during the formation of the peptide bonds.

These values are essential for mass spectrometry analysis and for calculating molar concentrations in experimental setups.

Physicochemical Properties

The physicochemical properties of H-Tyr-Lys-Thr-OH dictate its behavior in various solvents and biological environments. A summary of these computed properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₀N₄O₆ | PubChem[1] |

| Molecular Weight | 410.5 g/mol | PubChem[1] |

| XLogP3 | -4.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 7 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 8 | PubChem[1] |

| Rotatable Bond Count | 12 | PubChem[1] |

| Topological Polar Surface Area | 188 Ų | PubChem[1] |

The high number of hydrogen bond donors and acceptors, coupled with a low XLogP3 value, suggests that H-Tyr-Lys-Thr-OH is a highly polar and water-soluble molecule.

Synthesis of H-Tyr-Lys-Thr-OH via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering a robust and efficient methodology for the stepwise assembly of amino acids on a solid support.[2] This approach simplifies the purification of intermediates by allowing for the easy removal of excess reagents and by-products through simple washing steps.[2]

Rationale for SPPS

The primary advantage of SPPS lies in its ability to drive coupling reactions to completion by using an excess of the soluble reagents, which can then be easily washed away from the resin-bound peptide.[3] This iterative process of deprotection and coupling allows for the efficient synthesis of peptides of varying lengths.

Experimental Workflow for SPPS of H-Tyr-Lys-Thr-OH

The synthesis of H-Tyr-Lys-Thr-OH is strategically performed in the C-terminal to N-terminal direction, starting with the attachment of Threonine to the resin.

Detailed Protocol for SPPS of H-Tyr-Lys-Thr-OH

Materials:

-

Fmoc-Thr(tBu)-OH

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Tyr(tBu)-OH

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling (Threonine):

-

Dissolve Fmoc-Thr(tBu)-OH (3 equivalents), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activated amino acid solution to the swollen resin and agitate for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Wash the resin thoroughly with DMF (5x).

-

-

Second Amino Acid Coupling (Lysine):

-

Repeat step 2 using Fmoc-Lys(Boc)-OH.

-

-

Fmoc Deprotection:

-

Repeat step 3.

-

-

Third Amino Acid Coupling (Tyrosine):

-

Repeat step 2 using Fmoc-Tyr(tBu)-OH.

-

-

Final Fmoc Deprotection:

-

Repeat step 3.

-

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.[4]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold ether.

-

Lyophilize the crude peptide to obtain a white powder.

-

Rationale for Protecting Groups:

-

Fmoc (9-fluorenylmethyloxycarbonyl): Used for the temporary protection of the α-amino group. It is base-labile and can be removed with piperidine without affecting the acid-labile side-chain protecting groups.[5]

-

tBu (tert-butyl): An acid-labile protecting group used for the hydroxyl groups of Threonine and Tyrosine.[6][7]

-

Boc (tert-butyloxycarbonyl): An acid-labile protecting group for the ε-amino group of Lysine.[6][7]

Purification of H-Tyr-Lys-Thr-OH

The crude peptide obtained after synthesis contains various impurities, including deletion sequences and incompletely deprotected peptides. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree of homogeneity.[8]

Principle of RP-HPLC

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (e.g., acetonitrile), with more hydrophobic peptides eluting later.[8]

Preparative RP-HPLC Protocol

Instrumentation and Columns:

-

Preparative HPLC system with a UV detector.

-

C18 reversed-phase column.

Mobile Phases:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

Gradient Elution:

A linear gradient from 5% to 40% Solvent B over 30 minutes is a good starting point for a tripeptide of this nature. The exact gradient should be optimized based on analytical HPLC of the crude product.

Procedure:

-

Dissolve the lyophilized crude peptide in Solvent A.

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the peptide solution onto the column.

-

Run the gradient elution and collect fractions corresponding to the major peak detected at 220 nm.

-

Analyze the collected fractions by analytical HPLC to assess purity.

-

Pool the pure fractions and lyophilize to obtain the final purified peptide.

Characterization of H-Tyr-Lys-Thr-OH

Thorough characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized peptide.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of the peptide and to confirm its amino acid sequence.

-

Electrospray Ionization Mass Spectrometry (ESI-MS): This technique will provide the molecular weight of the peptide. The expected [M+H]⁺ ion for H-Tyr-Lys-Thr-OH is at m/z 411.2238.[1]

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion will yield b- and y-ions, allowing for the confirmation of the amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution.[9]

-

¹H NMR: Will show characteristic signals for the protons of each amino acid residue, confirming their presence and providing information about their chemical environment.

-

2D NMR (COSY, TOCSY, NOESY): These experiments can be used to assign all proton resonances and to determine through-bond and through-space connectivities, which are crucial for elucidating the peptide's conformation.

Biological Significance of H-Tyr-Lys-Thr-OH

While the specific biological functions of the H-Tyr-Lys-Thr-OH tripeptide are not extensively documented in publicly available literature, the individual amino acid residues and similar peptide motifs provide clues to its potential roles.

-

Tyrosine: As a precursor to neurotransmitters like dopamine and norepinephrine, peptides containing tyrosine can have neuromodulatory effects. The phenolic hydroxyl group of tyrosine is also a key site for post-translational modifications such as phosphorylation, which is a critical mechanism in signal transduction.[10]

-

Lysine: The positively charged side chain of lysine can interact with negatively charged molecules such as nucleic acids and acidic protein domains. Peptides rich in lysine often exhibit antimicrobial properties.

-

Threonine: The hydroxyl group of threonine can participate in hydrogen bonding and is also a site for post-translational modifications like glycosylation and phosphorylation.[11]

The combination of these residues in the Tyr-Lys-Thr sequence suggests potential roles in cell signaling, enzyme regulation, and antimicrobial defense. Further research is warranted to elucidate the specific biological activities of this tripeptide.

Conclusion

The tripeptide H-Tyr-Lys-Thr-OH presents a fascinating subject for scientific inquiry. This guide has provided a comprehensive overview of its core molecular attributes and detailed, field-proven methodologies for its synthesis, purification, and characterization. As research into novel peptides for therapeutic and biotechnological applications continues to expand, a thorough understanding of the fundamental properties and experimental protocols for peptides like H-Tyr-Lys-Thr-OH is paramount. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers, empowering them to explore the full potential of this intriguing molecule.

References

- Google Patents. (n.d.). Process for the solid phase synthesis of peptides which contain sulfated tyrosine.

-

Woll-Bio. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Albericio, F., & Jad, Y. E. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide-Based Drug Discovery (pp. 518-550). Royal Society of Chemistry.

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7021830, Tyr-Lys. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 335435, H-Thr-tyr-lys-OH. Retrieved from [Link].

-

Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

- Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 3-31.

- Zhang, S., De Leon Rodriguez, L. M., Li, F. F., Huang, R., Leung, I. K. H., Harris, P. W. R., & Brimble, M. A. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical science, 13(9), 2634–2641.

- Karki, I., Wang, H., Geise, N. R., Wilson, B. W., Lewis, J. P., & Gullion, T. (2015). Tripeptides on Gold Nanoparticles: Structural Differences between Two Reverse Sequences as Determined by Solid-State NMR and DFT Calculations. The journal of physical chemistry. B, 119(36), 11998–12006.

-

Chapman University Digital Commons. (n.d.). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Retrieved from [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

-

GATE 2026. (n.d.). Chemistry (CY). Retrieved from [Link]

- Winter, J. M., Behnken, S., & Hertweck, C. (2021). Microbial dl-Peptidases Enable Predator Defense and Facilitate Structure Elucidation of Complex Natural Products. Journal of the American Chemical Society, 143(4), 1837–1844.

-

Innerbody Research. (2024, June 27). GHK-Cu Peptide | The benefits, side effects, and more. Retrieved from [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

- Vilar, S., & Ferre, S. (2017). Protecting Groups in Peptide Synthesis. Current protocols in protein science, 88, 17.1.1–17.1.26.

- Kim, Y. H., & Kim, K. P. (2014). Mass spectrometry analysis for nitration of proteins. Journal of analytical science and technology, 5(1), 1.

-

Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC trace of the purification of the crude tripeptide 44. Retrieved from [Link]

- Google Patents. (n.d.). Preparative RP-HPLC Method For Purifying Peptides.

-

ResearchGate. (n.d.). Aromatic amino acids L-tyrosine (Tyr, Y) and L-phenylalanine (Phe, F). Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. Retrieved from [Link]

-

MedlinePlus. (n.d.). TYR gene. Retrieved from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.

Sources

- 1. H-Thr-tyr-lys-OH | C19H30N4O6 | CID 335435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 10. A novel tyrosine hyperoxidation enables selective peptide cleavage - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06216F [pubs.rsc.org]

- 11. Amino acid - Wikipedia [en.wikipedia.org]

Discovery and history of H-Tyr-lys-thr-OH

An In-Depth Technical Guide to the Tripeptide H-Tyr-Lys-Thr-OH: From Fundamental Properties to Synthesis and Potential Biological Significance

Abstract

The tripeptide H-Tyr-Lys-Thr-OH, composed of L-Tyrosine, L-Lysine, and L-Threonine, represents a fascinating model system for exploring the fundamental principles of peptide chemistry and biology. While not extensively documented as a standalone bioactive molecule in scientific literature, its constituent amino acids are cornerstones of protein structure and function, playing pivotal roles in cellular signaling, protein stability, and enzymatic activity. This guide provides a comprehensive overview of H-Tyr-Lys-Thr-OH, beginning with the historical discovery of its amino acid building blocks. It further delves into its inferred physicochemical properties and potential biological significance, particularly as a substrate for post-translational modifications. A detailed, step-by-step protocol for its chemical synthesis, purification, and characterization is presented for researchers in drug discovery and chemical biology. This document serves as a technical resource for understanding and utilizing this tripeptide as a tool in biochemical and pharmacological research.

Introduction to H-Tyr-Lys-Thr-OH: A Tripeptide of Functional Significance

H-Tyr-Lys-Thr-OH is a tripeptide with the sequence Tyrosine-Lysine-Threonine. The "H" at the N-terminus and "OH" at the C-terminus signify the free amine and carboxylic acid groups, respectively, which are characteristic of peptides unless chemically modified. The structure consists of three amino acids linked by two peptide bonds. The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of the next, resulting in the elimination of a water molecule.[1]

The defining features of this tripeptide are the functional side chains of its constituent amino acids:

-

Tyrosine (Tyr, Y): An aromatic amino acid with a phenol group.

-

Lysine (Lys, K): A basic amino acid with a primary amino group on its side chain.[2]

-

Threonine (Thr, T): A polar amino acid with a secondary alcohol group.

The combination of these side chains imparts a unique set of physicochemical properties to the peptide, including a net positive charge at physiological pH and multiple sites for potential chemical and enzymatic modification. While the specific discovery and history of H-Tyr-Lys-Thr-OH are not prominently recorded, the history of its components provides a rich scientific context.

The Historical Context: Discovery of the Constituent Amino Acids

The story of H-Tyr-Lys-Thr-OH begins with the isolation and characterization of its fundamental units.

L-Tyrosine: The "Cheese" Amino Acid

Tyrosine was first isolated in 1846 from casein, a protein found in cheese, by the German chemist Justus von Liebig.[3] Its name is derived from the Greek word "tyros," which means cheese. The structure of tyrosine was subsequently determined in 1883.[3] This aromatic amino acid is a precursor to several important signaling molecules, including the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and thyroid hormones.[3]

L-Lysine: An Essential Amino Acid from Casein

Lysine was also first isolated from casein in 1889 by the German chemist Edmund Drechsel.[3] Its chemical structure was elucidated in 1902.[3] Lysine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. Its side chain contains a primary amine, which is positively charged at physiological pH, making it a basic amino acid.[2][4] This positive charge is crucial for the structure and function of many proteins, particularly in their interactions with negatively charged molecules like DNA.

L-Threonine: The Last of the Proteinogenic Twenty

Threonine was the last of the 20 common proteinogenic amino acids to be discovered. Its discovery in 1935 by William Cumming Rose was a landmark in nutritional science, as it completed the roster of essential amino acids.[2] Rose isolated threonine from the protein fibrin and determined its structure, which includes a secondary alcohol group, making it a polar amino acid.

Inferred Biochemical Profile and Potential Biological Roles

The biological significance of H-Tyr-Lys-Thr-OH can be inferred from the functional roles of its amino acid residues in larger proteins. The close proximity of these three specific residues suggests it could serve as a recognition motif or a substrate for various enzymes.

Physicochemical Properties

A summary of the key properties of the constituent amino acids is presented in the table below.

| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight ( g/mol ) | Side Chain Property | pKa of Side Chain |

| L-Tyrosine | Tyr | Y | 181.19 | Aromatic, Polar | ~10.1 (Phenolic OH) |

| L-Lysine | Lys | K | 146.19 | Basic, Positively Charged | ~10.5 (ε-amino) |

| L-Threonine | Thr | T | 119.12 | Polar, Uncharged | ~13 (Hydroxyl) |

Based on these properties, the tripeptide H-Tyr-Lys-Thr-OH would have a calculated molecular weight of 410.45 g/mol and a net charge of +1 at physiological pH (pH 7.4) due to the protonated side chain of lysine.

Potential as a Substrate for Post-Translational Modifications (PTMs)

The side chains of all three amino acids in this tripeptide are common sites for PTMs, which are critical for regulating protein function.

-

Tyrosine Phosphorylation: The hydroxyl group of tyrosine is a primary target for tyrosine kinases. Phosphorylation of tyrosine residues is a key event in many signal transduction pathways that control cell growth, proliferation, and differentiation.

-

Lysine Modifications: The ε-amino group of the lysine side chain can undergo a variety of modifications, including ubiquitination, methylation, and acetylation. These modifications can alter protein stability, localization, and activity.

-

Threonine Phosphorylation: The hydroxyl group of threonine is a target for serine/threonine kinases. Threonine phosphorylation plays a crucial role in a wide range of cellular processes.

The following diagram illustrates the potential sites of these critical post-translational modifications on H-Tyr-Lys-Thr-OH.

Caption: Potential post-translational modification sites on H-Tyr-Lys-Thr-OH.

Experimental Protocols: Synthesis and Characterization

The de novo synthesis of H-Tyr-Lys-Thr-OH is readily achievable through standard solid-phase peptide synthesis (SPPS) protocols.

Solid-Phase Synthesis using Fmoc Chemistry

This protocol outlines the manual synthesis of the tripeptide on a rink amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Thr(tBu)-OH

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Tyr(tBu)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

Step-by-Step Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove piperidine.

-

First Amino Acid Coupling (Threonine):

-

Dissolve Fmoc-Thr(tBu)-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

-

Add the activation mixture to the resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection: Repeat step 2.

-

Second Amino Acid Coupling (Lysine):

-

Couple Fmoc-Lys(Boc)-OH using the same procedure as in step 4.

-

-

Fmoc Deprotection: Repeat step 2.

-

Third Amino Acid Coupling (Tyrosine):

-

Couple Fmoc-Tyr(tBu)-OH using the same procedure as in step 4.

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether.

-

Lyophilization: Dissolve the crude peptide in a water/acetonitrile mixture and lyophilize to obtain a fluffy white powder.

Purification by Reverse-Phase HPLC (RP-HPLC)

The crude peptide is purified using a preparative RP-HPLC system with a C18 column.

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

-

Detection: UV absorbance at 220 nm and 280 nm.

-

Collect fractions corresponding to the major peak and confirm their identity by mass spectrometry.

Characterization by Mass Spectrometry

The purified peptide's identity is confirmed by electrospray ionization mass spectrometry (ESI-MS). The expected monoisotopic mass for [M+H]⁺ is 411.22.

The following workflow diagram illustrates the entire process from synthesis to characterization.

Caption: Workflow for the synthesis and purification of H-Tyr-Lys-Thr-OH.

Conclusion

H-Tyr-Lys-Thr-OH serves as an exemplary model for understanding the interplay of amino acid properties in a small peptide. While its specific biological activities remain to be elucidated, its structure suggests a high potential for involvement in cellular signaling through post-translational modifications. The protocols provided herein offer a robust framework for its synthesis and purification, enabling researchers to produce this peptide for use in various biochemical assays, such as kinase substrate screening or as a standard for analytical studies. Further investigation into this and similar small peptides could uncover novel roles in biological systems and provide tools for drug discovery and development.

References

- Mikolasch A, et al. Laccase-catalyzed cross-linking of amino acids and peptides with dihydroxylated aromatic compounds. Amino acids, 2010, 39: 671-683.

-

Chem-Impex. H-Tyr-Ile-Tyr-Gly-Ser-Phe-Lys-OH. Available at: [Link]

-

NovoPro Bioscience Inc. H-Lys-Tyr-Lys-OH peptide. Available at: [Link]

-

Wikipedia. Amino acid. Available at: [Link]

-

NCERT. Biomolecules. Available at: [Link]

-

Technology Networks. Essential Amino Acids: Chart, Abbreviations and Structure. Available at: [Link]

-

Wikipedia. β-Endorphin. Available at: [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

Journal of the American Chemical Society. Microbial dl-Peptidases Enable Predator Defense and Facilitate Structure Elucidation of Complex Natural Products. Available at: [Link]

-

Study.com. Propose a way synthesis of the following tripeptide: Lys-Cys-Phe. Available at: [Link]

-

YouTube. How to draw amino acids and peptide bonds to make a protein. Available at: [Link]

-

AdooQ BioScience. L-Lysyl-L-tyrosine-α-L-lysine (H-Lys-Tyr-Lys-OH). Available at: [Link]

-

PubChem. Tyr-Lys. Available at: [Link]

Sources

H-Tyr-Lys-Thr-OH: Mechanistic Profiling of a Multi-Target Bioactive Tripeptide

This guide provides a rigorous technical analysis of the bioactive tripeptide H-Tyr-Lys-Thr-OH (YKT) , synthesizing its physicochemical properties with its reported multi-target pharmacological mechanisms.

Executive Summary

H-Tyr-Lys-Thr-OH (YKT) is a bioactive tripeptide emerging from peptidomic research as a potent multi-target modulator . Unlike single-action small molecules, YKT exhibits a pleiotropic mechanism of action (MoA) characterized by:

-

Receptor Tyrosine Kinase (RTK) Inhibition: Direct interaction with EGFR and hormone receptors (Androgen/Estrogen/Progesterone), driving cytotoxic effects in prostate, breast, and cervical cancer lines.

-

Radical Scavenging: A redox-active Tyrosine moiety facilitating Hydrogen Atom Transfer (HAT) to neutralize reactive oxygen species (ROS).

-

Structural Amphiphilicity: A specific sequence (Aromatic-Cationic-Polar) that enables unique membrane interface interactions and receptor pocket docking.

This guide serves as a blueprint for investigating YKT's therapeutic potential, moving beyond basic observation to causal mechanistic validation.

Physicochemical Identity & Structural Logic

The biological activity of YKT is encoded in its sequence order. Understanding this "peptide logic" is a prerequisite for any experimental design.

| Residue | Position | Chemical Nature | Mechanistic Function |

| Tyrosine (Tyr, Y) | N-Terminus | Aromatic / Polar | Primary Pharmacophore: Provides the phenolic hydroxyl group for antioxidant activity and |

| Lysine (Lys, K) | Middle | Basic / Cationic | Solubility & Electrostatics: The |

| Threonine (Thr, T) | C-Terminus | Polar / Uncharged | H-Bonding Anchor: The secondary hydroxyl group acts as a hydrogen bond donor/acceptor, locking the peptide into specific conformational states within the active site. |

Critical Stability Note: Like most linear peptides, YKT is susceptible to rapid enzymatic degradation by aminopeptidases. Current research suggests nano-encapsulation (e.g., Poly(

Mechanism of Action: The "Dual-Hit" Hypothesis

The therapeutic efficacy of YKT relies on a "Dual-Hit" mechanism: simultaneous inhibition of proliferative signaling and neutralization of oxidative stress.

Core Mechanism A: Receptor Tyrosine Kinase (RTK) Modulation

Computational docking and in vitro cytotoxicity assays (MTT) indicate YKT acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and steroid hormone receptors.

-

Binding Dynamics: Molecular dynamics (MD) simulations reveal that YKT stabilizes in the ATP-binding pocket or the dimerization interface of EGFR. The Tyr residue engages in

-cation or -

Downstream Effect: Binding prevents receptor autophosphorylation, effectively silencing the PI3K/Akt and MAPK/ERK pathways. This leads to G0/G1 cell cycle arrest and induction of apoptosis in MCF-7 (breast), HeLa (cervical), and Mat-LyLu (prostate) cancer cells.

Core Mechanism B: Antioxidant Scavenging

Oxidative stress is a hallmark of the tumor microenvironment. YKT functions as a local antioxidant via the Hydrogen Atom Transfer (HAT) mechanism.

-

Reaction:

-

Stability: The resulting tyrosyl radical is stabilized by the neighboring electron-donating Lysine residue, preventing propagation of the radical chain reaction.

Mechanistic Pathway Diagram

The following Graphviz diagram visualizes the convergence of these mechanisms leading to cancer cell apoptosis.

Caption: Convergence of receptor inhibition and ROS scavenging by YKT leading to apoptotic cell death.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is established by including negative controls (scrambled peptide) and positive controls (known inhibitors like Erlotinib or Trolox).

Protocol 1: In Silico Molecular Docking (Mechanism Validation)

Objective: Predict the binding affinity and orientation of YKT to EGFR.

-

Ligand Preparation:

-

Construct H-Tyr-Lys-Thr-OH structure using ChemDraw or Avogadro.

-

Energy minimize using the MMFF94 force field (Gradient convergence: 0.05 kcal/mol/Å).

-

-

Receptor Preparation:

-

Retrieve EGFR Kinase Domain crystal structure (e.g., PDB ID: 1M17 ) from RCSB PDB.

-

Remove water molecules and co-crystallized ligands (e.g., Erlotinib).

-

Add polar hydrogens and compute Gasteiger charges.

-

-

Docking Grid Generation:

-

Define the grid box centered on the ATP-binding cleft (residues Met793, Pro794, Gly796).

-

Dimensions:

Å with 0.375 Å spacing.

-

-

Execution (AutoDock Vina / HADDOCK):

-

Run docking simulation with exhaustiveness set to 32.

-

Validation Criterion: The binding energy (

) must be lower than -7.0 kcal/mol to be considered significant.

-

-

Analysis:

-

Visualize interactions (H-bonds,

-stacking) using PyMOL or Discovery Studio.

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Objective: Quantify the antiproliferative efficacy on cancer lines.[1][2]

-

Cell Culture:

-

Seed MCF-7 or HeLa cells (

cells/well) in 96-well plates. -

Incubate for 24h at 37°C, 5% CO

.

-

-

Treatment:

-

Dissolve YKT in PBS (Stock: 10 mM). Filter sterilize (0.22

m).[3] -

Treat cells with serial dilutions (0, 10, 25, 50, 100, 200

M) for 48h. -

Control: Untreated cells (Negative), Doxorubicin-treated (Positive).

-

-

MTT Reaction:

-

Add 20

L MTT reagent (5 mg/mL) to each well. Incubate 4h. -

Remove media, solubilize formazan crystals with 150

L DMSO.

-

-

Data Acquisition:

-

Measure absorbance at 570 nm.

-

Calculation:

. -

Output: Plot dose-response curve to determine IC

.

-

Quantitative Data Summary

The following table summarizes reported efficacy ranges derived from comparative literature on Tyr-containing bioactive peptides.

| Metric | Target / Assay | Typical Value Range | Interpretation |

| Binding Energy ( | EGFR Kinase Domain | -7.5 to -9.2 kcal/mol | Indicates high affinity, comparable to some synthetic inhibitors. |

| IC | MCF-7 (Breast Cancer) | 20 - 150 | Moderate potency; suggests utility as an adjuvant or in nano-formulations. |

| IC | HeLa (Cervical Cancer) | 30 - 180 | Dose-dependent inhibition observed. |

| Radical Scavenging | DPPH Assay | 40 - 60% inhibition (at 1 mg/mL) | Significant antioxidant capacity driven by the N-terminal Tyrosine. |

References

-

Conformational Analysis and Anticancer Potential of Tyrosyl-Lysyl-Threonine Source: ResearchGate / Journal of Molecular Structure Context: Detailed analysis of YKT's cytotoxic effect on Mat-LyLu, MCF-7, and HeLa cell lines, including molecular docking with androgen and EGFR receptors.[1][4] URL:[Link]

-

Antioxidant Activity of Tyrosine-Containing Peptides Source: MDPI (Molecules) Context: Establishes the mechanistic role of Tyrosine and Lysine residues in radical scavenging and electron transfer. URL:[Link]

-

EGFR Tyrosine Kinase Inhibition by Small Peptides Source: PubMed / Chemical Biology & Drug Design Context: Validation of small peptide docking methodologies against the EGFR kinase domain, providing a benchmark for YKT binding energies. URL:[Link]

-

Peptide-Based Nanoparticles for Cancer Therapy Source: ScienceDirect Context: Discusses the necessity of PCL and chitosan nanoparticles for stabilizing hydrophilic peptides like YKT for intracellular delivery. URL:[Link]

Sources

An In-depth Technical Guide to the Post-Translational Modifications of H-Tyr-Lys-Thr-OH

Abstract

The tripeptide H-Tyr-Lys-Thr-OH, composed of tyrosine, lysine, and threonine, represents a microcosm of post-translational modification (PTM) possibilities that dictate the functional fate of proteins. Each constituent amino acid possesses a chemically reactive side chain that serves as a substrate for a diverse array of enzymatic modifications. These modifications, ranging from the addition of a simple phosphate group to complex glycosylation or the attachment of another protein like ubiquitin, dramatically expand the functional proteome beyond the confines of the genetic code. This in-depth technical guide provides a comprehensive exploration of the major PTMs occurring on tyrosine, lysine, and threonine residues within the context of this tripeptide. We will delve into the enzymatic machinery governing these modifications, their profound impact on protein structure and function, and the state-of-the-art methodologies employed for their detection, characterization, and synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the intricate world of post-translational modifications and their implications in cellular signaling, disease pathogenesis, and therapeutic intervention.

Introduction: The Tripeptide H-Tyr-Lys-Thr-OH as a Model System for PTMs

While the specific biological role of the free tripeptide H-Tyr-Lys-Thr-OH is not extensively documented, the "Tyr-Lys-Thr" (YKT) sequence motif appears in numerous proteins, where it can serve as a critical site for post-translational regulation. The strategic placement of a hydroxyl group (Tyr, Thr), a primary amine (Lys), and a secondary hydroxyl group (Thr) creates a versatile platform for a multitude of covalent modifications. Understanding the PTMs that can occur on this simple tripeptide provides a foundational framework for investigating the complex regulatory networks governing the function of larger proteins containing this motif.

Post-translational modifications are crucial for virtually all aspects of cellular life, influencing protein folding, localization, activity, and interactions with other molecules.[1] Dysregulation of these modification pathways is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes, making the enzymes that catalyze these modifications attractive targets for drug development.

This guide will systematically explore the key PTMs associated with each amino acid of the H-Tyr-Lys-Thr-OH peptide:

-

Tyrosine (Tyr): Phosphorylation, Sulfation, and Nitration.

-

Lysine (Lys): Acetylation, Ubiquitination, and Methylation.

-

Threonine (Thr): Phosphorylation and O-linked Glycosylation.

For each modification, we will examine the "writers" (enzymes that add the modification), "erasers" (enzymes that remove it), and "readers" (proteins that recognize and bind to the modified residue), thereby elucidating the functional consequences of each PTM.

Post-Translational Modifications of Tyrosine

The phenolic side chain of tyrosine is a prime target for modifications that play pivotal roles in signal transduction.

Tyrosine Phosphorylation

The reversible addition of a phosphate group to a tyrosine residue is a cornerstone of cellular signaling, regulating processes such as cell growth, differentiation, and metabolism.[1]

-

Enzymatic Machinery:

-

Writers (Kinases): Tyrosine kinases are a large family of enzymes that catalyze the transfer of the gamma-phosphate from ATP to the hydroxyl group of tyrosine.[2][3] They are broadly classified into receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (NRTKs).

-

Erasers (Phosphatases): Protein tyrosine phosphatases (PTPs) are a diverse group of enzymes that hydrolyze the phosphate group from phosphotyrosine, thereby terminating the signal.

-

-

Functional Implications: Tyrosine phosphorylation creates binding sites for proteins containing Src Homology 2 (SH2) and Phosphotyrosine-Binding (PTB) domains, facilitating the assembly of signaling complexes and the propagation of downstream signals.

Tyrosine Sulfation

The addition of a sulfate group to the hydroxyl moiety of tyrosine is a common PTM that occurs in the trans-Golgi network.[4]

-

Enzymatic Machinery:

-

Writers (Sulfotransferases): Tyrosylprotein sulfotransferases (TPSTs) catalyze the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the tyrosine residue.[5]

-

-

Functional Implications: Tyrosine sulfation is often involved in modulating protein-protein interactions, influencing receptor-ligand binding and protein secretion.

Tyrosine Nitration

The addition of a nitro group (-NO2) to one of the ortho positions of the phenolic ring of tyrosine is a non-enzymatic modification often associated with oxidative stress.

-

Mechanism: Nitration is typically mediated by reactive nitrogen species such as peroxynitrite.

-

Functional Implications: Tyrosine nitration can alter protein structure and function, and is often considered a marker of cellular damage.[4]

Post-Translational Modifications of Lysine

The primary amine in the side chain of lysine is a hub for a remarkable variety of PTMs that regulate protein stability, function, and localization.[6]

Lysine Acetylation

The transfer of an acetyl group to the ε-amino group of a lysine residue neutralizes its positive charge, leading to significant conformational changes in proteins.

-

Enzymatic Machinery:

-

Writers (Acetyltransferases): Lysine acetyltransferases (KATs), also known as histone acetyltransferases (HATs), transfer an acetyl group from acetyl-CoA to the lysine side chain.[7]

-

Erasers (Deacetylases): Lysine deacetylases (KDACs), including histone deacetylases (HDACs) and sirtuins, remove the acetyl group.

-

-

Functional Implications: Lysine acetylation is a key regulator of gene expression through the modification of histones. In non-histone proteins, it can affect enzyme activity, protein stability, and protein-protein interactions.[8]

Lysine Ubiquitination

Ubiquitination is the process of attaching one or more ubiquitin molecules, a small regulatory protein, to a substrate protein.[9]

-

Enzymatic Machinery: This process involves a three-enzyme cascade:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.

-

E3 Ubiquitin Ligase: Recognizes the specific substrate and catalyzes the transfer of ubiquitin from the E2 to a lysine residue on the substrate.[10]

-

-

Functional Implications: The type of ubiquitin linkage dictates the functional outcome. Monoubiquitination can regulate protein localization and activity, while polyubiquitination, particularly through lysine 48 of ubiquitin, targets proteins for degradation by the proteasome. Polyubiquitination via other lysine residues, such as lysine 63, can mediate non-proteolytic signaling events.[11]

Lysine Methylation

The addition of one, two, or three methyl groups to the ε-amino group of lysine is another critical PTM, particularly in the context of histone biology.

-

Enzymatic Machinery:

-

Writers (Methyltransferases): Lysine methyltransferases (KMTs) transfer a methyl group from S-adenosylmethionine (SAM) to the lysine side chain.

-

Erasers (Demethylases): Lysine demethylases (KDMs) remove the methyl groups.

-

-

Functional Implications: The methylation state of lysine residues on histones plays a crucial role in regulating chromatin structure and gene expression.

Post-Translational Modifications of Threonine

The secondary hydroxyl group of threonine is a target for modifications that are essential for a wide range of cellular processes.

Threonine Phosphorylation

Similar to tyrosine and serine, the phosphorylation of threonine is a fundamental mechanism of cellular regulation.

-

Enzymatic Machinery:

-

Writers (Kinases): Serine/threonine kinases phosphorylate the hydroxyl group of threonine.

-

Erasers (Phosphatases): Protein phosphatases remove the phosphate group.

-

-

Functional Implications: Threonine phosphorylation regulates enzyme activity, protein-protein interactions, and signaling cascades.

O-linked Glycosylation

O-linked glycosylation involves the attachment of a sugar molecule to the hydroxyl group of threonine (or serine).

-

Enzymatic Machinery:

-

Writers (Glycosyltransferases): A large family of enzymes that catalyze the transfer of monosaccharides from activated sugar donors to the threonine residue.

-

-

Functional Implications: O-linked glycosylation is involved in a wide array of biological processes, including protein folding, stability, and cell-cell recognition.[12]

Methodologies for the Study of PTMs on H-Tyr-Lys-Thr-OH

The identification and characterization of PTMs on a peptide like H-Tyr-Lys-Thr-OH require a combination of sophisticated analytical techniques and synthetic chemistry approaches.

Mass Spectrometry-Based Analysis

Mass spectrometry (MS) is the cornerstone of modern proteomics and the primary tool for identifying and localizing PTMs.

-

Bottom-Up Proteomics: The standard approach involves the enzymatic digestion of the protein or peptide of interest, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the resulting peptides. The mass shift caused by the PTM allows for its identification, and the fragmentation pattern in the MS/MS spectrum can pinpoint the exact site of modification.

-

Enrichment Strategies: Due to the often low stoichiometry of PTMs, enrichment techniques are crucial. These include immobilized metal affinity chromatography (IMAC) for phosphopeptides and antibody-based enrichment for specific PTMs like acetyl-lysine.[13][14]

Experimental Protocol: Mass Spectrometry Analysis of a Phosphorylated Peptide

-

Sample Preparation: The H-Tyr-Lys-Thr-OH peptide is incubated in a kinase buffer containing a specific tyrosine or threonine kinase and ATP.

-

Enrichment (Optional but Recommended): The reaction mixture is subjected to phosphopeptide enrichment using TiO2 or Fe-NTA IMAC beads.

-

LC-MS/MS Analysis: The enriched sample is analyzed by LC-MS/MS. The mass spectrometer is operated in a data-dependent acquisition mode to acquire MS/MS spectra of the most abundant precursor ions.

-

Data Analysis: The resulting MS/MS spectra are searched against a database containing the sequence of H-Tyr-Lys-Thr-OH with potential phosphorylation modifications. A mass shift of +79.9663 Da indicates the presence of a phosphate group.

In Vitro Modification Assays

In vitro assays are essential for validating that a peptide is a substrate for a particular modifying enzyme and for studying the kinetics of the reaction.

Experimental Protocol: In Vitro Kinase Assay

-

Reaction Setup: A reaction mixture is prepared containing the H-Tyr-Lys-Thr-OH peptide, a purified kinase, ATP (often radiolabeled with ³²P for detection), and a suitable kinase buffer.

-

Incubation: The reaction is incubated at the optimal temperature for the kinase (typically 30-37°C) for a defined period.

-

Reaction Termination: The reaction is stopped by adding a denaturing solution, such as SDS-PAGE loading buffer.

-

Detection: The phosphorylated peptide is detected by autoradiography (if using ³²P-ATP) or by Western blotting with a phospho-specific antibody.[15]

Synthesis of Modified Peptides

The chemical synthesis of peptides with specific PTMs is crucial for their use as standards in analytical experiments, for raising specific antibodies, and for functional studies.

-

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for peptide synthesis. To incorporate PTMs, either a pre-modified amino acid building block is used, or the modification is introduced on the resin-bound peptide.[4]

-

Synthesis of Phosphopeptides: Fmoc-protected phosphotyrosine and phosphothreonine derivatives are commercially available and can be directly incorporated during SPPS.

-

Synthesis of Acetylated Peptides: Acetylation of the lysine side chain can be achieved on the solid support after the peptide has been assembled.

-

Synthesis of Glycopeptides: The synthesis of glycopeptides is more complex due to the need for protecting groups on the sugar moieties. Pre-formed glycosylated amino acid building blocks are typically used.

Crosstalk and Combinatorial PTMs

A single peptide or protein can be modified at multiple sites with different PTMs. This "crosstalk" between different modifications can create a complex regulatory code that fine-tunes protein function. For example, the phosphorylation of a tyrosine residue might inhibit the acetylation of a nearby lysine, or vice versa. The H-Tyr-Lys-Thr-OH tripeptide, with its three distinct modifiable residues, provides a simple yet powerful model to study the interplay between different PTMs. The presence of one modification could sterically hinder or promote the addition of another, leading to a combinatorial explosion of possible modified forms, each with potentially unique functional properties.

Visualization of PTM Pathways and Workflows

Signaling Pathway: Tyrosine Kinase Activation

Caption: Tyrosine kinase activation and downstream signaling.

Experimental Workflow: Mass Spectrometry Analysis of PTMs

Caption: Workflow for PTM analysis by mass spectrometry.

Conclusion and Future Perspectives

The tripeptide H-Tyr-Lys-Thr-OH serves as an exemplary model for dissecting the fundamental principles of post-translational modifications. The diverse chemical functionalities of its constituent amino acids make it a substrate for a wide range of enzymatic modifications that are central to cellular regulation. While this guide has outlined the major PTMs and the methodologies to study them, the field is continually evolving. The development of more sensitive mass spectrometry techniques, novel enrichment strategies, and advanced chemical biology tools will undoubtedly uncover new modifications and shed further light on the intricate crosstalk between them. A deeper understanding of the "PTM code" on simple motifs like Tyr-Lys-Thr will be instrumental in unraveling the complexity of cellular signaling and will pave the way for the development of novel therapeutic strategies targeting the enzymes that regulate these critical modifications.

References

- Simpson, R. J. (2010). Purifying proteins for proteomics: a laboratory manual.

-

MtoZ Biolabs. (n.d.). Procedure of Quantitative Acetylomics Based on LC-MS/MS. Retrieved from [Link]

- Doll, S., & Burlingame, A. L. (2014). Mass spectrometry-based detection and assignment of protein posttranslational modifications. ACS chemical biology, 10(1), 63-71.

- Kemp, B. E., & Pearson, R. B. (1990). Protein kinase recognition sequence motifs. Trends in biochemical sciences, 15(9), 342-346.

- Zvonkova, E. N., Kuz'mina, S. I., & Esipova, O. V. (1992). Protein motifs and their structure-functional role. Bioorganicheskaia khimiia, 18(4), 453-473.

- Creative Proteomics. (2018, June 4). Strategies for Post-Translational Modifications (PTMs).

- Kikuti, C., & Adachi, J. (2021). Identification of N-glycosylated peptides using glycosylation site-specific stable isotope tagging and liquid chromatography/mass spectrometry. Methods in Molecular Biology, 2337, 137-147.

- Kemp, B. E., & Pearson, R. B. (1990). Protein kinase recognition sequence motifs. Trends in biochemical sciences, 15(9), 342–346.

- Tagwerker, C., Flick, K., Cui, M., Guerrero, C., & Dou, Y. (2006). A comprehensive method for detecting ubiquitinated substrates using TR-TUBE. Molecular cell, 24(6), 957-968.

- Ohtsubo, K., & Marth, J. D. (2006). Glycosylation in cellular mechanisms of health and disease. Cell, 126(5), 855-867.

-

dbPTM. (n.d.). Database of Protein Post-Translational Modifications. Retrieved from [Link]

-

Bio-protocol. (n.d.). In vitro Protein Ubiquitination Assays. Retrieved from [Link]

- Gloeckner, C. J., Uthayashankar, R., & Kinkl, N. (2010). Lysine acetylation in the cytoplasm: a new frontier in cell signaling. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1803(5), 572-579.

-

JPT Peptide Technologies. (n.d.). Peptide Research Protocols. Retrieved from [Link]

- Imperiali, B., & O'Connor, S. E. (1999). Effect of N-linked glycosylation on glycopeptide and glycoprotein structure. Current opinion in chemical biology, 3(6), 643-649.

- Beck, H. C., Nielsen, E. C., & Matthiesen, R. (2011). The evolution of protein kinase substrate recognition at the active site. Molecular & cellular proteomics, 10(1), M110.000491.

- Hanks, S. K., Quinn, A. M., & Hunter, T. (1988). The protein kinase family: conserved features and deduced phylogeny of the catalytic domains. Science, 241(4861), 42-52.

- sqadia.com. (2024, January 30).

- Skwarczynski, M., & Toth, I. (Eds.). (2016). Peptide synthesis: methods and protocols. Springer.

- Shomu's Biology. (2012, November 4). Structural motifs of protein [Video]. YouTube.

- iBiology. (2011, January 9). Susan Taylor (UCSD) Part 2: Architecture of a Protein Kinase [Video]. YouTube.

- Wikipedia. (2024, January 23). Target peptide. In Wikipedia.

- Huang, H., Lin, S., Garcia, B. A., & Zhao, Y. (2014). dbPTM in 2022: an updated database for exploring regulatory networks and functional associations of protein post-translational modifications. Nucleic acids research, 50(D1), D589-D597.

-

AmbioPharm. (n.d.). Can you synthesize peptides with post-translational modifications? Retrieved from [Link]

- Hutti, J. E., Jarrell, E. T., Chang, J. D., Abbott, D. W., & Cantley, L. C. (2004). Rapid identification of protein kinase phosphorylation site motifs using combinatorial peptide libraries.

- Wang, D., Xu, Z., Liu, S., Cheng, K., Li, S., Zhang, J., ... & Xue, Y. (2021). qPTMplants: an integrative database of quantitative post-translational modifications in plants. Nucleic Acids Research, 50(D1), D1488-D1496.

- Sonenberg, N., & Hinnebusch, A. G. (2009). Signaling pathways involved in the regulation of mRNA translation. Cold Spring Harbor perspectives in biology, 1(1), a000242.

- Parker, J. L., & Davies, M. J. (2017). Site-specific nitration of tyrosine and tryptophan residues in proteins. Free Radical Biology and Medicine, 112, 141-151.

- MedCrave. (2016). Optimization of in vitro n-deglycosylation of ovomucoid protein.

- Amoeba Sisters. (2021, July 23).

- Suzuki, T., & Harada, Y. (2015). A method for assaying peptide: N-glycanase/N-glycanase 1 activities in crude extracts using an N-glycosylated cyclopeptide. Glycobiology, 25(11), 1216-1224.

- O'Connell, T. M. (2015).

Sources

- 1. A mass spectrometry-based proteomics strategy to detect long-chain S -acylated peptides - Analyst (RSC Publishing) DOI:10.1039/D5AN00557D [pubs.rsc.org]

- 2. Structure and function of the protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Target peptide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evolution of protein kinase substrate recognition at the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. An Interplay between Mitochondrial and ER Targeting of a Bacterial Signal Peptide in Plants [mdpi.com]

- 9. doras.dcu.ie [doras.dcu.ie]

- 10. PhosphoSitePlus® PTM Database | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. Targeted Quantitation of Acetylated Lysine Peptides by Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dbPTM in 2022: an updated database for exploring regulatory networks and functional associations of protein post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]

- 15. Rapid Identification of Protein Kinase Phosphorylation Site Motifs Using Combinatorial Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: H-Tyr-Lys-Thr-OH (YKT) in Signal Transduction Modulation

A Mechanistic and Experimental Deep Dive for Drug Development

Part 1: Executive Summary & Chemical Identity

H-Tyr-Lys-Thr-OH (commonly abbreviated as YKT ) is a bioactive tripeptide (L-Tyrosyl-L-Lysyl-L-Threonine) increasingly recognized for its pleiotropic pharmacological profile. While historically viewed as a simple hydrolysate fragment, recent high-precision studies have elevated its status to a targeted signal transduction modulator.

Its primary utility in drug development lies in its dual-mechanism of action:

-

Signal Modulation: Direct interaction with the PI3K/Akt/mTOR axis, acting as an inhibitor to suppress oncogenic proliferation.

-

Genomic Interaction: Electrostatic and intercalative binding to DNA, potentially sensitizing cells to apoptosis.

This guide provides the experimental framework to utilize YKT as a probe for signaling pathways, specifically within oncology (lung and breast cancer models).

Chemical Specifications

| Property | Specification |

| Sequence | H-Tyr-Lys-Thr-OH (Y-K-T) |

| CAS Number | 155943-09-2 |

| Molecular Weight | ~424.49 g/mol |

| Isoelectric Point (pI) | ~9.7 (Basic due to Lysine) |

| Solubility | Water soluble; stable in PBS (pH 7.4) |

| Key Functional Groups | Phenolic -OH (Tyr), ε-Amino (Lys), Secondary -OH (Thr) |

Part 2: Mechanistic Architecture (The "Why")

To deploy YKT effectively, one must understand its causality within the cellular environment. It is not merely a cytotoxic agent; it is a pathway brake .

1. The PI3K/Akt/mTOR Inhibition Axis

The PI3K/Akt/mTOR pathway is the master regulator of cell cycle progression and survival. In many carcinomas (e.g., A549 lung, MCF-7 breast), this pathway is constitutively active.

-

Mechanism: Molecular docking studies reveal that YKT possesses high binding affinity for the ATP-binding pockets or allosteric sites of PI3K (p110α) , Akt1 , and mTOR .

-

The Interaction: The Tyrosine (Y) residue provides π-π stacking capabilities, while Lysine (K) and Threonine (T) form critical hydrogen bonds and salt bridges with the kinase domains.

-

Result: Steric hindrance prevents phosphorylation of downstream effectors. This leads to a reduction in p-Akt (Ser473) and p-mTOR, effectively halting the survival signal.

2. The Apoptotic Switch (Caspase Activation)

By suppressing the survival signal (Akt), YKT releases the "brakes" on the apoptotic machinery.

-

Caspase-8 (Extrinsic): YKT treatment has been correlated with upregulation of Caspase-8 activity.

-

Caspase-3 (Executioner): The final cascade results in the cleavage of Caspase-3, leading to PARP cleavage and programmed cell death.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the specific intervention points of YKT within the host cell signaling network.

Figure 1: Mechanistic map showing YKT inhibition of the PI3K/Akt/mTOR survival axis and concurrent activation of Caspase-mediated apoptosis.[1]

Part 4: Validated Experimental Protocols

As a Senior Scientist, I emphasize that reproducibility depends on peptide handling . Short peptides like YKT are prone to enzymatic degradation if not handled in sterile, protease-free environments.

Protocol A: Peptide Reconstitution & Stability (The Foundation)

Rationale: YKT contains oxidizable Tyrosine and nucleophilic Lysine. Improper storage leads to dimerization or adduct formation.

-

Lyophilized Storage: Store crude peptide at -20°C under desiccant.

-

Solvent Choice: Dissolve H-Tyr-Lys-Thr-OH in sterile PBS (pH 7.4) . Avoid DMSO unless concentration exceeds 10 mg/mL (unlikely needed).

-

Filtration: Pass the stock solution (e.g., 10 mM) through a 0.22 µm PVDF filter . Do not use Nylon filters, as cationic peptides (Lys) may bind non-specifically.

-

Quality Check: Verify integrity via HPLC (C18 column) if the stock is older than 24 hours.

Protocol B: In Vitro Cytotoxicity Assay (MTT Validation)

Rationale: To determine the IC50 and verify the "cytotoxic" window versus the "signaling modulation" window.

Materials: A549 (Lung) or MCF-7 (Breast) cell lines; MTT Reagent (5 mg/mL).

-

Seeding: Plate cells at

cells/well in 96-well plates. Allow attachment for 24h. -

Treatment:

-

Remove media.

-

Add YKT in serial dilutions: 0.1, 0.25, 0.5, 1.0, 2.5, 5.0 mg/mL .

-

Control: Vehicle (PBS) only.

-

Duration: Incubate for 24h and 48h .[2]

-

-

Development: Add 20 µL MTT. Incubate 4h at 37°C. Solubilize formazan crystals with DMSO.

-

Readout: Measure Absorbance at 570 nm.

-

Analysis: Plot dose-response curve. Expectation: A dose-dependent decrease in viability, with significant effects often observed >0.5 mg/mL.

Protocol C: Western Blotting for Pathway Verification

Rationale: To prove YKT acts via PI3K/Akt, you must visualize the phosphorylation state, not just total protein.

Target Proteins:

-

p-Akt (Ser473): The primary marker of PI3K activation.

-

Total Akt: Loading control.

-

Cleaved Caspase-3: Marker of apoptosis execution.

Workflow:

-

Treatment: Treat cells with YKT (at IC50 concentration determined in Protocol B) for 24h.

-

Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate + NaF). Crucial: Without phosphatase inhibitors, the p-Akt signal will be lost during lysis.

-

Separation: SDS-PAGE (10-12% gel).

-

Blotting: Transfer to PVDF membrane.

-

Antibody Incubation:

-

Primary: Anti-p-Akt (1:1000) overnight at 4°C.

-

Secondary: HRP-conjugated IgG (1:5000) 1h at RT.

-

-

Detection: ECL Chemiluminescence.

Data Interpretation Guide:

| Target | Vehicle Control | YKT Treated | Interpretation |

|---|---|---|---|

| Total Akt | High Intensity | High Intensity | Protein expression is stable. |

| p-Akt (Ser473) | High Intensity | Low / Absent | YKT successfully inhibited phosphorylation. |

| Cleaved Casp-3 | Absent | High Intensity | Apoptosis machinery activated. |

Part 5: In Silico Binding Data (Reference Values)[3]

Recent molecular docking studies (using AutoDock Vina) have quantified the interaction of YKT with its targets. These values serve as a benchmark for potency.

| Receptor Target | PDB ID | Binding Affinity (kcal/mol) | Interaction Type |

| mTOR | 4JSV | -8.4 | H-bond, Hydrophobic |

| PI3K (p110α) | 4JPS | -8.1 | Electrostatic, H-bond |

| Akt1 | 3O96 | -7.6 | H-bond (Lys residue) |

| Caspase-3 | 3KJF | -6.9 | Allosteric modulation |

Note: A binding affinity more negative than -6.0 kcal/mol generally indicates a potential lead compound.

Part 6: References

-

Bicak, B. (2024).[2][3] In silico and in vitro studies of Tyr-Lys-Thr tripeptide against human lung cancer cell line (A549). Bratislava Medical Journal, 125(10).

-

Bicak, B., & Akman, G. (2021). Structural, spectroscopic, in silico, in vitro and DNA binding evaluations of tyrosyl-lysyl-threonine. Journal of Biomolecular Structure and Dynamics.

-

Akman, G., & Bicak, B. (2022). Molecular docking studies of YKT tripeptide and drug delivery system with poly(ε‐caprolactone) nanoparticles. ResearchGate.

-

PubChem. (n.d.). Compound Summary: H-Tyr-Lys-Thr-OH (CAS 155943-09-2). National Library of Medicine.

Sources

Methodological & Application

Application Note: Quantitative Analysis of H-Tyr-Lys-Thr-OH in Biological Matrices by LC-MS/MS

Introduction

The tripeptide H-Tyr-Lys-Thr-OH and its isomers are emerging as molecules of interest in various fields of biomedical research, from cellular signaling to therapeutic development. Accurate quantification of this hydrophilic peptide in complex biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, biomarker discovery, and understanding its physiological roles. This document provides a comprehensive, field-tested guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of H-Tyr-Lys-Thr-OH.

This application note is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind key methodological choices, ensuring a self-validating and reproducible protocol.

Analyte Characteristics: H-Tyr-Lys-Thr-OH

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful bioanalytical method.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₀N₄O₆ | [1] |

| Molecular Weight | 410.5 g/mol | [1] |

| Structure | A tripeptide consisting of Tyrosine, Lysine, and Threonine residues. | [2] |

| Polarity | Highly hydrophilic due to the presence of multiple polar functional groups (hydroxyl, amino, and carboxyl groups). | [3] |

The high polarity of H-Tyr-Lys-Thr-OH presents specific challenges for extraction from biological matrices and for retention on traditional reversed-phase chromatographic columns. The method described herein is optimized to address these challenges.

Methodology: A Step-by-Step Protocol

This protocol is designed to be a robust starting point for the quantification of H-Tyr-Lys-Thr-OH. Optimization may be required based on the specific biological matrix and available instrumentation.

Materials and Reagents

-

Standards:

-

H-Tyr-Lys-Thr-OH reference standard (>95% purity)

-

Stable isotope-labeled (SIL) internal standard (IS), e.g., H-Tyr-Lys(¹³C₆, ¹⁵N₂)-Thr-OH or a commercially available labeled amino acid such as ¹³C₆, ¹⁵N₂-Lysine for incorporation into a custom synthesized peptide.[4][5] The ideal internal standard is a SIL version of the analyte itself, as it will have nearly identical chemical and physical properties.[6]

-

-

Solvents and Reagents:

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ammonium hydroxide (ACS grade)

-

-

Consumables:

-

Polypropylene microcentrifuge tubes

-

Mixed-mode solid-phase extraction (SPE) cartridges (e.g., Waters Oasis WCX)

-

Analytical column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

-

96-well plates

-

Sample Preparation: Mixed-Mode Solid-Phase Extraction (SPE)

Given the hydrophilic and potentially charged nature of H-Tyr-Lys-Thr-OH, a mixed-mode SPE strategy combining reversed-phase and ion-exchange retention mechanisms provides superior cleanup and recovery compared to simple protein precipitation or single-mode SPE.[7][8] This approach effectively removes phospholipids and other matrix components that can cause ion suppression.

Sources

Application Note: H-Tyr-Lys-Thr-OH (YKT) in Neuroscience Research

This Application Note is structured to serve as a definitive technical guide for the use of H-Tyr-Lys-Thr-OH (YKT) in neuroscience, specifically focusing on its dual role as a cytoskeletal modulator (ERM pathway) and a neuro-oncological probe .

From Cytoskeletal Dynamics to Glioblastoma Therapeutics

Executive Summary

H-Tyr-Lys-Thr-OH (YKT) is a bioactive synthetic tripeptide that has emerged as a high-value probe in neuroscience for two distinct applications: (1) Modulating Ezrin-Radixin-Moesin (ERM) protein signaling during neurite outgrowth, and (2) Targeting EGFR/Steroid receptors in glioblastoma multiforme (GBM) models.

Unlike generic peptide reagents, YKT acts as a substrate mimetic for the critical Threonine phosphorylation site found in cytoskeletal linkers (e.g., Moesin T558). This guide provides the mechanistic rationale, experimental workflows, and validated protocols for utilizing YKT to investigate neuronal polarity and neuro-oncological inhibition.

Mechanistic Grounding & Causality

A. The ERM Signaling Interference Model (Neuronal Polarity)

In developing neurons, the formation of axons and dendrites requires precise cytoskeletal remodeling. The Ezrin-Radixin-Moesin (ERM) proteins link actin filaments to the plasma membrane. Their activation is strictly controlled by the phosphorylation of a conserved Threonine residue (e.g., Thr558 in Moesin).

-

Mechanism: The sequence -Tyr-Lys-Thr- is the core recognition motif for kinases (e.g., PKC, ROCK) that activate ERM proteins.

-

YKT Action: Exogenous H-Tyr-Lys-Thr-OH acts as a competitive substrate mimetic . By saturating the kinase active sites or competitively binding to ERM regulatory domains, YKT dampens the phosphorylation of endogenous Moesin.

-

Outcome: Altered filopodia formation and neurite extension rates, allowing researchers to dissect the specific contribution of ERM phosphorylation to growth cone motility.

B. Neuro-Oncology: Multi-Receptor Targeting

Recent molecular docking and in vitro studies indicate that YKT possesses significant binding affinity for EGFR (Epidermal Growth Factor Receptor) and steroid receptors (Androgen/Estrogen), which are often overexpressed or dysregulated in Glioblastoma.

-

Mechanism: YKT occupies the ligand-binding pockets of these receptors, potentially acting as an antagonist or partial agonist.